Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is a derivative of tyrosine, an amino acid commonly found in proteins. This compound is often used in peptide synthesis due to its stability and reactivity. The presence of the Boc (tert-butyloxycarbonyl) group provides protection to the amino group, while the 2-Br-Z (2-bromo-benzyloxycarbonyl) group protects the phenolic hydroxyl group of tyrosine. The compound’s structure allows for selective deprotection and subsequent reactions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH typically involves several steps:
Protection of the amino group: The amino group of tyrosine is protected using the Boc group. This is usually achieved by reacting tyrosine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Protection of the phenolic hydroxyl group: The phenolic hydroxyl group is protected using the 2-Br-Z group. This involves reacting the Boc-protected tyrosine with 2-bromo-benzyl chloroformate in the presence of a base.
Attachment to the resin: The protected tyrosine derivative is then attached to a resin, such as Merrifield resin, through a linker. This step is crucial for solid-phase peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection reactions: Large quantities of tyrosine are subjected to protection reactions using Boc and 2-Br-Z groups.
Purification: The protected tyrosine derivatives are purified using techniques such as crystallization or chromatography.
Resin attachment: The purified compound is then attached to resins in large reactors, ensuring uniform loading and high yield.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:
Deprotection reactions: The Boc and 2-Br-Z groups can be selectively removed under acidic conditions, revealing the free amino and phenolic hydroxyl groups.
Coupling reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Substitution reactions: The bromine atom in the 2-Br-Z group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogen bromide (HBr) in acetic acid can remove the 2-Br-Z group.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom in the 2-Br-Z group.
Major Products
The major products formed from these reactions include deprotected tyrosine derivatives, peptide chains, and substituted tyrosine derivatives.
Scientific Research Applications
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH has several applications in scientific research:
Peptide synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Drug development: The compound is used in the development of peptide-based drugs, where selective protection and deprotection are crucial.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
Protein engineering: The compound is used in the modification of proteins to study structure-function relationships.
Mechanism of Action
The mechanism of action of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and 2-Br-Z groups protect the amino and phenolic hydroxyl groups, respectively, allowing for selective reactions. Upon deprotection, the free amino and hydroxyl groups can participate in further reactions, such as peptide bond formation or bioconjugation.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Tyr(2-Br-Z)-OH: This compound is similar but lacks the CH2-Ph-CH2-COOH linker, making it less versatile for certain applications.
Boc-L-Tyr(2-I-Z)-O-CH2-Ph-CH2-COOH: This compound has an iodine atom instead of bromine, which can affect its reactivity and stability.
Boc-L-Tyr(2-Cl-Z)-O-CH2-Ph-CH2-COOH: This compound has a chlorine atom instead of bromine, offering different reactivity profiles.
Uniqueness
Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is unique due to its specific protection groups and linker, which provide stability and versatility in peptide synthesis and bioconjugation applications. The presence of the bromine atom allows for selective substitution reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
2-[4-[[(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrNO9/c1-31(2,3)42-29(37)33-26(28(36)39-18-22-10-8-21(9-11-22)17-27(34)35)16-20-12-14-24(15-13-20)41-30(38)40-19-23-6-4-5-7-25(23)32/h4-15,26H,16-19H2,1-3H3,(H,33,37)(H,34,35)/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBKBVICPSRMD-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrNO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.